
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple aromatic rings, trifluoromethyl groups, and a phosphoramidite moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include trifluoromethylbenzoyl chloride, methoxyphenylboronic acid, and diisopropylamine. The reactions are often carried out under inert conditions, such as in a nitrogen atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization and chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.
科学的研究の応用
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-dimethylbenzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite
- (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-dichlorobenzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite
Uniqueness
The presence of trifluoromethyl groups in (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite distinguishes it from similar compounds. These groups enhance the compound’s stability and lipophilicity, making it more effective in certain applications. Additionally, the specific arrangement of functional groups in this compound provides unique reactivity patterns, allowing for selective transformations in synthetic chemistry.
特性
分子式 |
C42H46F6N3O6P |
|---|---|
分子量 |
833.8 g/mol |
IUPAC名 |
N-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C42H46F6N3O6P/c1-28(2)51(29(3)4)58(56-22-10-21-49)57-38(26-50-39(52)30-23-34(41(43,44)45)25-35(24-30)42(46,47)48)27-55-40(31-11-8-7-9-12-31,32-13-17-36(53-5)18-14-32)33-15-19-37(54-6)20-16-33/h7-9,11-20,23-25,28-29,38H,10,22,26-27H2,1-6H3,(H,50,52)/t38-,58?/m0/s1 |
InChIキー |
FGNSEJDXUUVYCQ-TZWKZILRSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H](CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



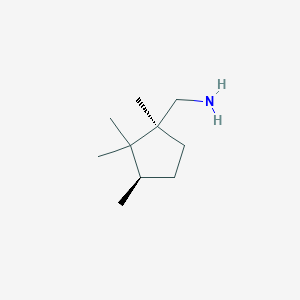
![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)
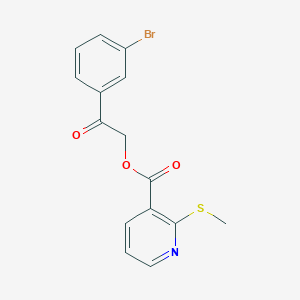
![3-[(Ethylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360092.png)
![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)
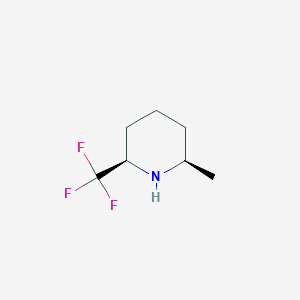
![N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360108.png)
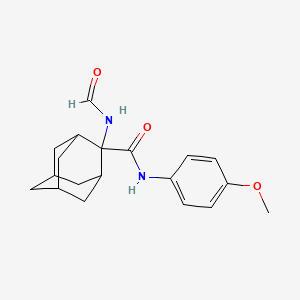

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360126.png)
![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)
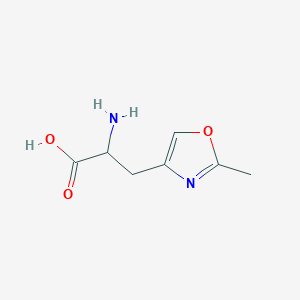
![6-(3,5-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360142.png)
